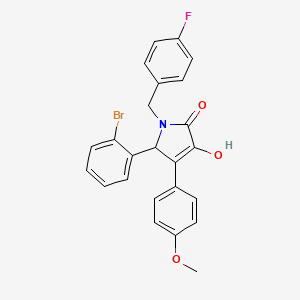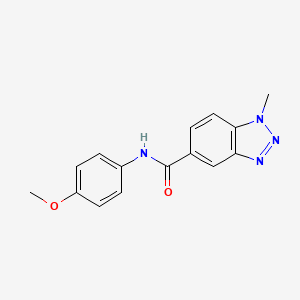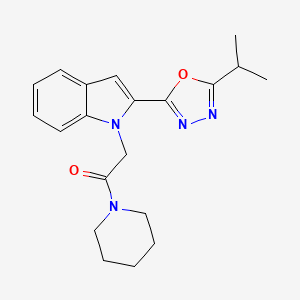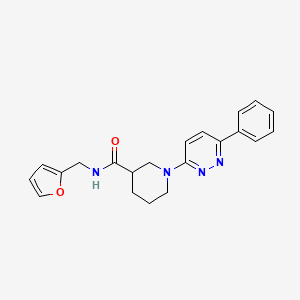![molecular formula C19H22N2O4 B11275205 2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11275205.png)
2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(4-メトキシベンジル)アミノ]-2-オキソエトキシ}-N-(4-メチルフェニル)アセトアミドは、芳香族とアミドの官能基を含む複雑な構造を持つ有機化合物です。
合成方法
合成経路と反応条件
2-{2-[(4-メトキシベンジル)アミノ]-2-オキソエトキシ}-N-(4-メチルフェニル)アセトアミドの合成は、通常、複数のステップで構成されます。
出発原料: 合成は、4-メトキシベンジルアミンと4-メチルフェニル酢酸から始まります。
中間体の形成: 最初のステップは、4-メトキシベンジルアミンと適切なアシル化剤を反応させて、中間体アミドを形成することです。
エーテル化: 次に、中間体をエチレングリコールまたは類似の試薬を用いて、酸性または塩基性条件下でエーテル化し、エトキシ基を導入します。
最終カップリング: 最後のステップは、中間体を4-メチルフェニル酢酸と脱水条件下でカップリングして、目的の化合物を形成することです。
工業的製造方法
工業的な設定では、この化合物の製造には、次のようなものが含まれる可能性があります。
バッチ反応器: 反応条件を正確に制御するため。
連続フロー反応器: 大規模生産のために、一貫した品質と収率を保証します。
精製: 再結晶、クロマトグラフィー、蒸留などの技術を使用して、最終生成物を精製します。
化学反応解析
反応の種類
酸化: この化合物は酸化反応を起こす可能性があり、特にメトキシ基とメチル基で起こります。
還元: 還元反応は、アミド結合のカルボニル基を標的にできます。
置換: 求核置換反応は、芳香環で起こり、特にメトキシ基とメチル基にオルト位とパラ位で起こります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン(例:臭素、塩素)、求核剤(例:アミン、チオール)。
主な生成物
酸化: カルボン酸またはアルデヒドの生成。
還元: アルコールまたはアミンの生成。
置換: ハロゲン化またはアルキル化誘導体の生成。
科学研究への応用
化学
触媒作用: この化合物は、触媒反応におけるリガンドとして作用し、金属触媒反応の効率を高めることができます。
有機合成: より複雑な分子の合成の中間体として使用されます。
生物学
酵素阻害: 天然の基質との構造的類似性により、特定の酵素の阻害剤として使用される可能性があります。
タンパク質結合: タンパク質に結合し、その機能を変化させる能力について研究されています。
医学
創薬: がんや神経疾患などのさまざまな疾患の治療薬としての可能性について調査されています。
薬物動態学: 吸収、分布、代謝、排泄の特性について研究されています。
産業
材料科学: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されます。
農業: 生物活性特性により、殺虫剤や除草剤として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methoxybenzylamine and 4-methylphenylacetic acid.
Formation of Intermediate: The first step involves the reaction of 4-methoxybenzylamine with an appropriate acylating agent to form an intermediate amide.
Etherification: The intermediate is then subjected to etherification using ethylene glycol or a similar reagent under acidic or basic conditions to introduce the ethoxy group.
Final Coupling: The final step involves coupling the intermediate with 4-methylphenylacetic acid under dehydrating conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the methoxy and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
Protein Binding: Studied for its ability to bind to proteins and alter their function.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
作用機序
この化合物は、いくつかのメカニズムを通じてその効果を発揮します。
分子標的: 酵素、受容体、その他のタンパク質と相互作用して、その活性を変化させることができます。
関連する経路: 細胞の増殖、アポトーシス、炎症に関与するシグナル伝達経路に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
4-メトキシベンジルアミン: メトキシベンジル基を共有しますが、追加の官能基がありません。
4-メチルフェニル酢酸: メチルフェニル基を含みますが、アミドとエトキシ結合がありません。
N-(4-メトキシフェニル)アセトアミド: 類似の構造ですが、エトキシ基とメチルフェニル基がありません。
独自性
2-{2-[(4-メトキシベンジル)アミノ]-2-オキソエトキシ}-N-(4-メチルフェニル)アセトアミドは、官能基の組み合わせにより、独特の化学反応性と生物活性を示し、ユニークです。これは、研究や産業におけるさまざまな用途に適した汎用性の高い化合物です。
類似化合物との比較
Similar Compounds
4-Methoxybenzylamine: Shares the methoxybenzyl group but lacks the additional functional groups.
4-Methylphenylacetic Acid: Contains the methylphenyl group but lacks the amide and ethoxy linkages.
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the ethoxy and methylphenyl groups.
Uniqueness
2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-2-[2-(4-methylanilino)-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-14-3-7-16(8-4-14)21-19(23)13-25-12-18(22)20-11-15-5-9-17(24-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
KKRWSQIZRHCBHL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)COCC(=O)NCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methylpropyl)-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11275127.png)
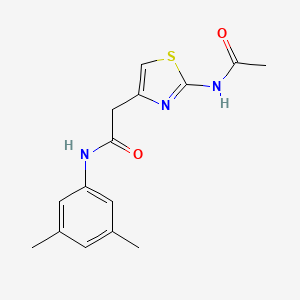
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11275136.png)
![N-(4-Acetylphenyl)-2-{[2-(furan-2-YL)-4-oxo-4H,5H-pyrazolo[1,5-D][1,2,4]triazin-7-YL]sulfanyl}acetamide](/img/structure/B11275140.png)

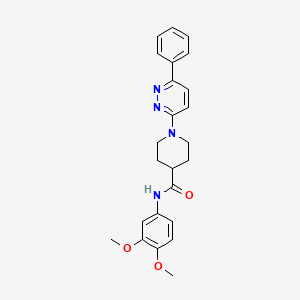
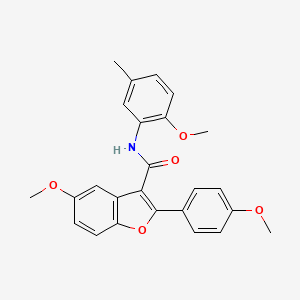
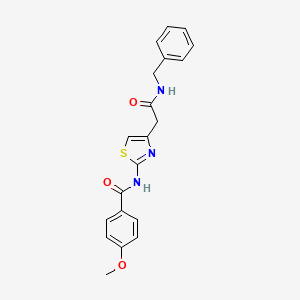
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11275167.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B11275174.png)
